molecular formula C14H17IN2 B1663385 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1000009-73-3

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

Cat. No.: B1663385
CAS No.: 1000009-73-3
M. Wt: 340.2 g/mol
InChI Key: CAMWVBRDIKKGII-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is a fluorescent compound known for its applications in biological and chemical research. It is a derivative of pyridinium and is often used as a substrate in studies involving neurotransmitter transporters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with 1-methylpyridinium iodide under specific conditions. The reaction is carried out in the presence of a catalyst such as anhydrous aluminum chloride, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can result in various substituted pyridinium compounds .

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide involves its uptake by neurotransmitter transporters. Once inside the cells, it fluoresces, allowing researchers to monitor transporter activity in real-time. The compound’s uptake is dependent on sodium and chloride ions and can be inhibited by specific transporter inhibitors such as fluoxetine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is unique due to its superior fluorescence uptake in cells expressing the serotonin transporter compared to other similar compounds. This makes it particularly valuable for studying serotonin transporter activity and related research .

Properties

CAS No.

1000009-73-3

Molecular Formula

C14H17IN2

Molecular Weight

340.2 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

1141-41-9

Pictograms

Acute Toxic

Synonyms

(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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